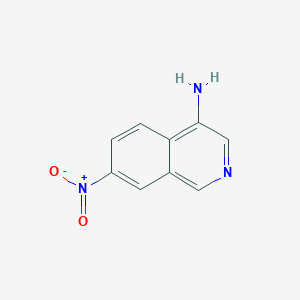

7-Nitroisoquinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Nitroisoquinolin-4-amine, also known as niraparib, is a small molecule drug. It has a molecular weight of 189.17 . The IUPAC name for this compound is 7-nitroisoquinolin-4-amine .

Molecular Structure Analysis

The InChI code for 7-Nitroisoquinolin-4-amine is1S/C9H7N3O2/c10-9-5-11-4-6-3-7 (12 (13)14)1-2-8 (6)9/h1-5H,10H2 . This indicates that the compound has a molecular formula of C9H7N3O2 . Relevant Papers The search results include references to several papers related to 7-Nitroisoquinolin-4-amine . These papers could provide further information on the compound’s properties, synthesis, and potential applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Compound Development

7-Nitroisoquinolin-4-amine and its derivatives play a significant role in the field of organic chemistry, particularly in the synthesis of complex organic compounds. Research indicates that derivatives of Nitroisoquinoline, such as 5- and 8-Nitroisoquinoline, can undergo regioselective amination in liquid ammonia solutions of potassium permanganate to yield corresponding amino compounds. This process is crucial for the development of various organic compounds with potential applications in pharmaceuticals and material science (Woźniak et al., 1990).

Antibacterial Properties

The derivatives of Nitroisoquinoline, specifically 8-nitrofluoroquinolone models, have been synthesized and evaluated for their antibacterial properties. These derivatives exhibit interesting antibacterial activity against both gram-positive and gram-negative strains. The research in this area is critical as it contributes to the development of new antibiotics and antibacterial agents (Al-Hiari et al., 2007).

Photophysical Properties and Potential Applications

Studies on push-pull isoquinolines, which include nitroisoquinoline derivatives, reveal that these compounds have fascinating photophysical properties. These properties make these compounds potential candidates for advanced functional materials or as polarity-sensitive fluorescent probes. This research opens up new possibilities for the application of these compounds in the field of materials science and imaging technologies (Brambilla et al., 2021).

Synthesis of Benzylisoquinoline Derivatives and Antiarrhythmic Properties

The synthesis of benzylisoquinoline derivatives, which involves the reduction of nitrobenzylisoquinolines, has been explored. These compounds have been evaluated for their antiarrhythmic properties, showing significant potential in protecting against ventricular fibrillation. This research is vital in the development of new treatments for arrhythmias and related cardiovascular conditions (Neumeyer et al., 1977).

Wirkmechanismus

Target of Action

The primary targets of 7-Nitroisoquinolin-4-amine are currently unknown. The compound is a relatively new entity and research into its specific targets is ongoing .

Mode of Action

It is known that many similar compounds interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or interacting with dna or rna .

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given the complexity of biological systems .

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

It is likely that the compound has multiple effects at the cellular level, given the complexity of biological systems .

Action Environment

The action, efficacy, and stability of 7-Nitroisoquinolin-4-amine can be influenced by a variety of environmental factors. These may include temperature, pH, presence of other compounds, and specific characteristics of the biological system in which the compound is acting .

Eigenschaften

IUPAC Name |

7-nitroisoquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-5-11-4-6-3-7(12(13)14)1-2-8(6)9/h1-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGKBXGLBSMGQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitroisoquinolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2565732.png)

![2-(4-methoxyphenyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2565733.png)

![3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2565735.png)

![Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2565738.png)

![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2565741.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(4-chlorophenyl)propanoate](/img/structure/B2565747.png)

![2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide](/img/structure/B2565750.png)

![benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2565751.png)

![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2565752.png)

![2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2565753.png)